[(1-Cyclohexylpiperidin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
(1-cyclohexylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h11-12H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYPKIPAOTWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629563 | |
| Record name | 1-(1-Cyclohexylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132740-53-5 | |
| Record name | 1-Cyclohexyl-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Cyclohexylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Reductive Amination of 4-Cyclohexylpiperidin-3-one
This route adapts protocols from US9951012B2 for analogous piperidine derivatives:
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Starting Material : 4-Cyclohexylpiperidin-3-one (synthesized via quaternization of 3-amino-4-methylpyridine followed by partial reduction).
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Reductive Amination :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% (theoretical) | |
| Reaction Time | 6–8 hours | |
| Purification | Column chromatography |
This method avoids hazardous reagents like sodium hydride but requires careful control of stoichiometry to prevent over-alkylation.
Method B: Direct Alkylation of Piperidine-4-methanol
An alternative approach functionalizes piperidine-4-methanol:
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Synthesis of Piperidine-4-methanol :
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Cyclohexyl Group Installation :
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Conversion to Amine :
Challenges :
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Oxidation steps risk over-oxidation to carboxylic acids.
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Low yields (40–50%) due to steric effects during alkylation.
Resolution of Stereoisomers
This compound contains two chiral centers, necessitating enantioselective synthesis or resolution. Patent US9951012B2 resolves racemic mixtures using chiral acids like ditoluoyl-L-tartaric acid:
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Formation of Diastereomeric Salts :
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Mix the racemic amine with ditoluoyl-L-tartaric acid in methanol-water.
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Crystallization :
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Isolate the (3R,4R)-isomer via fractional crystallization.
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Recovery :
Optimization Notes :
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Solvent polarity critically affects crystallization efficiency.
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Multi-stage recrystallization improves enantiomeric excess (ee > 98%).
Industrial-Scale Considerations
Purification Techniques
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Column Chromatography : Effective but impractical for large-scale production due to cost and time.
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Distillation : Vacuum distillation at 80–100°C (0.1 mmHg) isolates the amine with >95% purity.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in [(1-cyclohexylpiperidin-4-yl)methyl]amine acts as a nucleophile in reactions with electrophilic aromatic substrates.
Mechanistic Insight :
- The amine reacts with 4-chloroquinazoline derivatives (e.g., 8 or 9 ) via nucleophilic aromatic substitution under microwave conditions, displacing chloride to form N-alkylated quinazolin-4-amines .
- Reductive amination with aldehydes (e.g., phenylacetaldehyde) and sodium triacetoxyborohydride yields secondary amines .
Salt Formation
The primary amine forms stable salts with acids, enhancing solubility and crystallinity.
| Salt Type | Conditions | Application | Source |
|---|---|---|---|
| Hydrochloride | HCl in DMSO or DMPU | Improved stability for purification | |
| Dihydrochloride | HCl gas in methanol | Pharmaceutical intermediates (e.g., 6 ) |
Example :
- Reaction with HCl·DMPU generates a carbenium ion intermediate, facilitating salt formation under mild conditions .
Functional Group Compatibility
The compound exhibits broad functional group tolerance:
Limitation :
Scientific Research Applications
Chemical Synthesis and Intermediate Use
The compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for versatile modifications, making it a valuable building block in pharmaceutical research. The synthesis often involves the reductive amination of cyclohexanone with piperidine derivatives, which can be optimized for yield and purity through various reaction conditions.
Table 1: Common Synthetic Routes for [(1-Cyclohexylpiperidin-4-yl)methyl]amine
| Synthesis Method | Key Reagents | Notes |
|---|---|---|
| Reductive Amination | Cyclohexanone, Piperidine | High yield; common method |
| Nucleophilic Substitution | Alkyl Halides | Allows for functional group variation |
| Oxidation | Hydrogen Peroxide | Produces N-oxides |
Biological Applications
In biological research, this compound has been studied for its interactions with neurotransmitter systems. It shows potential in modulating enzyme activities and protein interactions, making it a candidate for neuropharmacological studies. Notably, it has been investigated for its antiplasmodial activity against Plasmodium falciparum, indicating its relevance in treating malaria.
Case Study: Antiplasmodial Activity
Research conducted on the compound demonstrated significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The study utilized various concentrations to evaluate efficacy, highlighting the compound's potential as a therapeutic agent in malaria treatment.
Pharmaceutical Research
The pharmaceutical industry recognizes this compound as a critical component in drug development. Its derivatives have been explored for therapeutic applications, particularly in conditions related to neurotransmitter dysregulation. The compound’s ability to interact with specific receptors makes it a promising candidate for further pharmacological exploration.
Table 2: Pharmacological Potential of this compound
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to serve as a precursor for various chemical reactions leading to commercially valuable products. The compound's scalability in industrial settings is facilitated by automated synthesis techniques that ensure consistency and efficiency.
Mechanism of Action
The mechanism of action of [(1-Cyclohexylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride (CAS 7149-42-0)
Molecular Formula : C₇H₁₆N₂·2HCl
Key Features :
- A methyl group replaces the cyclohexyl substituent at position 1 of the piperidine ring.
- The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Applications : Used as a reagent in synthesizing indole-carboxamide derivatives, which act as neurotropic virus inhibitors .
Comparison : - Synthetic Utility : The simpler structure facilitates easier synthesis but may offer fewer opportunities for steric modulation in target binding.
1-Cyclobutanecarbonylpiperidin-4-amine (CAS 926211-25-8)
Molecular Formula : C₁₀H₁₈N₂O
Key Features :
- A cyclobutane ring is connected via a carbonyl group to the piperidine nitrogen.
- The carbonyl introduces hydrogen-bonding capability, altering reactivity and solubility.
Comparison : - Electronic Effects : The electron-withdrawing carbonyl group may reduce the basicity of the piperidine nitrogen compared to [(1-Cyclohexylpiperidin-4-yl)methyl]amine.
1-(Cyclohexylcarbonyl)piperidin-4-amine (CAS 565453-24-9)
Molecular Formula : C₁₂H₂₂N₂O
Key Features :
- A cyclohexyl group is attached via a carbonyl to the piperidine nitrogen.
Comparison : - Reactivity : The carbonyl group enables nucleophilic acyl substitution reactions, unlike the direct cyclohexyl linkage in the target compound.
- Pharmacokinetics : Increased polarity from the carbonyl may enhance solubility but reduce membrane permeability compared to this compound .
Structural and Functional Comparison Table
Research Findings and Mechanistic Insights
- Lipophilicity and Bioavailability : Cyclohexyl-containing compounds exhibit higher logP values, favoring blood-brain barrier penetration, which is critical for neuroactive drugs. In contrast, methyl or carbonyl-substituted analogs may prioritize peripheral targets due to reduced lipophilicity .
- Synthetic Pathways : The synthesis of this compound involves reductive amination or nucleophilic substitution, whereas carbonyl-containing analogs require additional steps like acylation .
- Toxicity Profiles: Limited data exist for the target compound, but methyl-substituted derivatives (e.g., CAS 7149-42-0) show moderate oral toxicity (H302: harmful if swallowed) .
Biological Activity
[(1-Cyclohexylpiperidin-4-yl)methyl]amine, a compound featuring a piperidine ring substituted with a cyclohexyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS) and immune system.
Histamine Receptor Modulation
Research indicates that compounds similar to this compound may interact with histamine receptors, particularly H1 and H3 subtypes. These receptors play crucial roles in neurotransmission and immune responses. For instance, H1 receptor activation is linked to allergic reactions and cognitive functions, while H3 receptors are involved in the modulation of neurotransmitter release .
Dopamine Transporter Inhibition
Studies involving related piperidine derivatives have demonstrated their capacity to inhibit dopamine uptake, suggesting potential applications in treating disorders like schizophrenia and depression. The binding affinity of these compounds for the dopamine transporter (DAT) is critical for their pharmacological effects .
Pharmacological Effects
- Neurotransmitter Regulation : this compound has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can influence mood and cognitive functions.
- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cytokine production, thereby impacting autoimmune conditions .
- Potential in Pain Management : Preliminary data indicate that this compound may have analgesic properties, potentially through its action on opioid receptors or by modulating pain pathways in the CNS.
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for [(1-Cyclohexylpiperidin-4-yl)methyl]amine?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and hydrogenation. For example, a cyclohexyl group is introduced to a piperidine scaffold through reductive amination or alkylation. In one approach, intermediates like (1R,4R)-N,N-dibenzyl-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine are debenzylated using catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine. Purification is achieved via preparative TLC or column chromatography, with structural confirmation by ESI-MS (e.g., m/z 238 [M + H]⁺) and ¹H NMR (e.g., δ 8.60 ppm for aromatic protons) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (ESI+) : Determines molecular weight (e.g., m/z 238 [M + H]⁺) and fragmentation patterns.
- ¹H NMR : Identifies stereochemistry and substituents (e.g., cyclohexyl protons at δ 1.09–1.56 ppm, piperidine methylene at δ 3.04 ppm).
- FTIR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-N bonds (~1031 cm⁻¹).
Cross-referencing with synthetic intermediates (e.g., dibenzyl precursors) helps validate purity and structure .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : After synthesis, impurities (e.g., unreacted precursors) are removed via:
- Preparative TLC : Ideal for small-scale purification using silica gel and solvent systems like CH₂Cl₂/MeOH (9:1).
- Column Chromatography : For larger batches, gradient elution with NH₄OH-modified mobile phases improves resolution.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) enhance crystalline purity.
Post-purification, analytical HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. How can stereochemical discrepancies in this compound synthesis be resolved?
- Methodological Answer : Stereoisomers (e.g., 1R,4R vs. 1S,4S) may arise during cyclohexane ring functionalization. To resolve this:
- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol to separate enantiomers.
- NOESY NMR : Analyze spatial correlations (e.g., axial vs. equatorial cyclohexyl protons) to confirm configuration.
- X-ray Crystallography : Definitive confirmation via crystal structure analysis.
Discrepancies in coupling constants (e.g., J = 13.5 Hz for trans-piperidine protons) should be compared with literature values .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Stepwise Monitoring : Use LC-MS after each step to identify low-yield intermediates (e.g., incomplete debenzylation).
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 140°C for 4 hours instead of overnight) while maintaining efficiency.
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during amine alkylation.
Yield improvements (e.g., from 20% to 40%) are achievable via solvent optimization (e.g., DMF for polar intermediates) .
Q. How to address contradictions in mass spectrometry data during characterization?
- Methodological Answer : Discrepancies in m/z values (e.g., unexpected adducts or fragmentation) require:
- High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 238.2154 for C₁₃H₂₅N₃).
- Ionization Parameter Adjustment : Optimize ESI source voltage to reduce in-source decay.
- Isotopic Purity Check : Ensure reagents (e.g., cyclohexyl bromide) are isotopically stable.
Cross-validate with alternative techniques like MALDI-TOF if ESI-MS results are inconsistent .
Q. What experimental designs evaluate this compound’s biological interactions?
- Methodological Answer :
- Receptor Binding Assays : Radiolabel the amine (e.g., ³H or ¹⁴C isotopes) and measure affinity for targets like sigma receptors.
- In Vitro Toxicity Screening : Use MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity.
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict blood-brain barrier penetration.
Dose-response curves and Schild regression analysis quantify potency (e.g., IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
